

An In-depth Technical Guide to Acetyl Angiotensinogen (1-14), Human

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Compound of Interest

Compound Name: *Acetyl angiotensinogen (1-14), human*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl angiotensinogen (1-14), human, is a synthetic N-terminally acetylated tetradecapeptide corresponding to the first 14 amino acids of the human angiotensinogen protein.[1][2] Angiotensinogen is the essential precursor protein for all angiotensin peptides and plays a pivotal role in the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[3][4]

The native peptide, Angiotensinogen (1-14), serves as a substrate for renin, an aspartyl protease that cleaves the peptide between the Leucine (Leu¹⁰) and Valine (Val¹¹) residues to produce Angiotensin I.[2][5] The subsequent cleavage of Angiotensin I by Angiotensin-Converting Enzyme (ACE) yields Angiotensin II, a potent vasoconstrictor.[6]

The N-terminal acetylation of the synthetic peptide is a key modification. This process removes the positive charge at the N-terminus and significantly enhances the peptide's stability against degradation by aminopeptidases.[7][8] This increased stability makes Acetyl angiotensinogen (1-14) a more robust and reliable substrate for in vitro and in vivo experimental assays,

particularly in the study of RAS dynamics, renin activity quantification, and the high-throughput screening of renin inhibitors.[9]

Biochemical Properties and Structure

The fundamental role of Acetyl angiotensinogen (1-14) is to act as a specific substrate for the enzyme renin, thereby initiating the RAS cascade.[5] The acetylation of the N-terminal aspartic acid residue mimics certain post-translational modifications and prevents enzymatic cleavage by exopeptidases, ensuring that the primary reaction observed in assays is the specific cleavage by renin.[9]

- Sequence: The peptide consists of the 14 N-terminal amino acids of human angiotensinogen, with an acetyl group (Ac) on the N-terminus.[10][11]
- One-Letter Sequence: Ac-DRVYIHPFHLVIHN[11]
- Full Sequence: Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH[11]
- Renin Cleavage Site: The peptide is specifically cleaved by renin at the peptide bond between Leu¹⁰ and Val¹¹. [2]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of both the acetylated and non-acetylated human Angiotensinogen (1-14) peptides for comparison.

Property	Acetyl Angiotensinogen (1-14), human	Angiotensinogen (1-14), human
One-Letter Sequence	Ac-DRVYIHPFHLVIHN[10][11]	DRVYIHPFHLVIHN[12][13]
Molecular Formula	C ₈₅ H ₁₂₄ N ₂₄ O ₂₀ [11]	C ₈₃ H ₁₂₂ N ₂₄ O ₁₉ [12][13]
Molecular Weight	1802.1 Da[11]	1760.1 Da[12][13]
CAS Registry Number	104180-27-0[11]	104180-23-6[13]
Purity (Typical)	>95%[2]	≥95%[4]
Storage Conditions	-20 ± 5 °C[11][13]	-20 ± 5 °C[13]
Solubility	Formic Acid: 1 mg/ml[2]	Water, Formic Acid[2][12]
Appearance	Lyophilized powder[2]	Lyophilized powder[2]

Role in Signaling Pathways

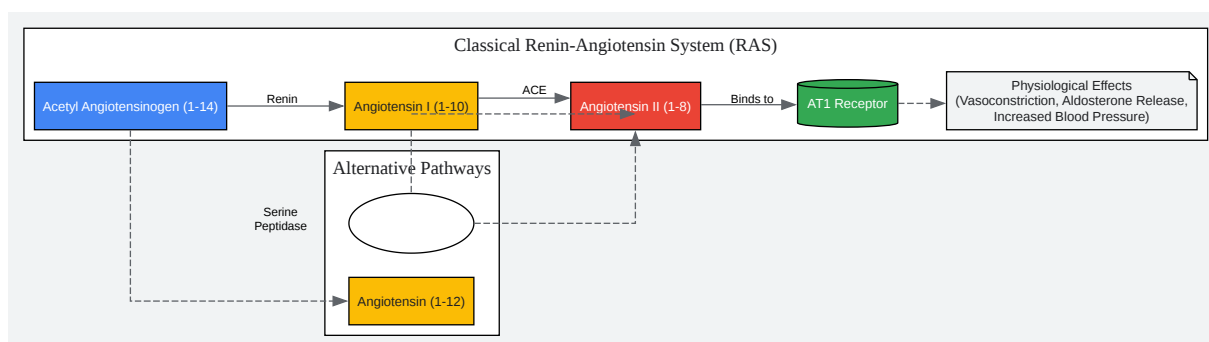
Acetyl angiotensinogen (1-14) is the initial substrate in the canonical Renin-Angiotensin System (RAS) pathway. Its enzymatic processing is the rate-limiting step in the generation of Angiotensin II.[14] The system can be activated by reduced renal blood flow or low sodium concentration, which stimulates juxtaglomerular cells in the kidneys to release renin.[3]

The classical RAS cascade is as follows:

- **Renin Action:** Renin cleaves Angiotensinogen (or its 1-14 fragment) to form the decapeptide Angiotensin I (Ang I).[15]
- **ACE Action:** Angiotensin-Converting Enzyme (ACE), found predominantly in the vascular endothelium of the lungs, cleaves two amino acids from Ang I to form the octapeptide Angiotensin II (Ang II).[6]
- **Receptor Binding:** Ang II is the primary bioactive product of the RAS. It exerts its effects by binding to Angiotensin II receptors, primarily AT1R and AT2R, which are located on various cells, including vascular smooth muscle and adrenal cortex cells.[16]

- Physiological Effects: Activation of AT1R leads to vasoconstriction, aldosterone secretion from the adrenal cortex (promoting sodium and water retention), and increased sympathetic nervous system activity, all of which contribute to an increase in blood pressure.[3][15]

Beyond this classical pathway, "bypass loops" exist where enzymes like chymase or cathepsins can also generate Ang II from Ang I.[16] Furthermore, Angiotensinogen (1-14) can be processed into other peptide fragments, such as Angiotensin (1-12), which can also serve as a precursor for Ang II production in specific tissues.[17][18]



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Caption: The Classical and Alternative Renin-Angiotensin System (RAS) Signaling Pathways.

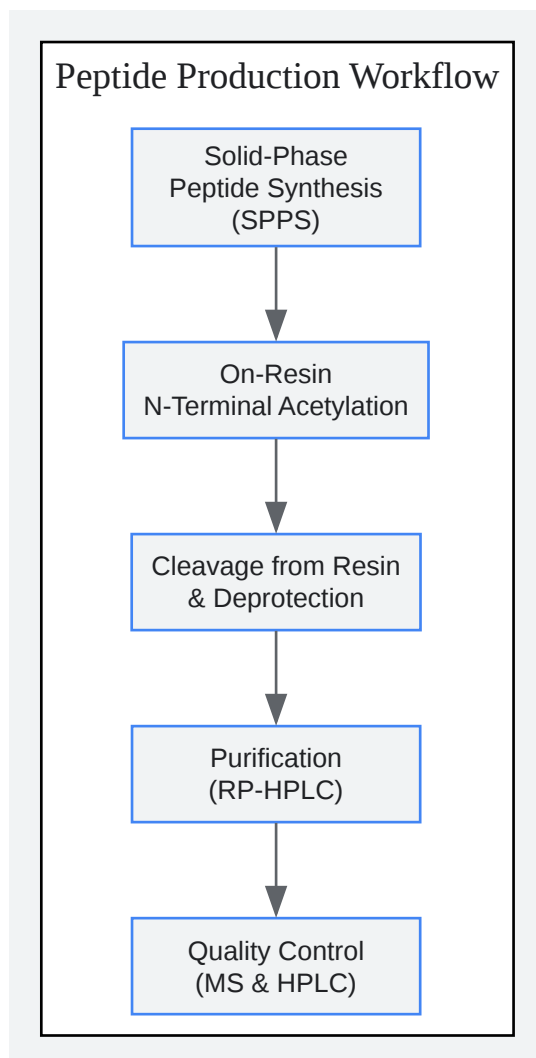
Experimental Protocols & Methodologies

Acetyl angiotensinogen (1-14) is a critical reagent in biochemical and pharmacological research. Below are summaries of key experimental methodologies involving this peptide.

Peptide Synthesis, Purification, and Characterization

The synthesis of Acetyl angiotensinogen (1-14) follows a standard workflow common for modified peptides.

- Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[19] Amino acids are added sequentially to build the 14-residue chain.
- N-Terminal Acetylation: Following the coupling of the final amino acid (Aspartic Acid) and the removal of its N-terminal Fmoc protecting group, the on-resin acetylation is performed. A solution of acetic anhydride in a solvent like N,N-dimethylformamide (DMF), often with a base such as pyridine, is added to the resin to cap the N-terminus.[20]
- Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA).[19]
- Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[20]
- Quality Control & Characterization: The final product's identity and purity are confirmed.
 - Mass Spectrometry (MS): Used to verify the correct molecular weight. Successful acetylation is confirmed by a mass increase of 42.04 Da compared to the non-acetylated peptide.[20]
 - Analytical HPLC: Used to determine the purity of the final peptide product, which is typically >95%.[21]



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Caption: General experimental workflow for the synthesis of Acetyl Angiotensinogen (1-14).

Renin Activity Assay

This peptide is a standard substrate for measuring renin activity in plasma or tissue homogenates.

- **Sample Preparation:** Biological samples are collected and prepared with a cocktail of protease inhibitors to prevent the degradation of angiotensin peptides by other enzymes.
- **Incubation:** A known concentration of Acetyl angiotensinogen (1-14) is added to the sample and incubated at 37°C for a defined period. During this time, renin present in the sample will cleave the substrate to generate Angiotensin I.

- **Reaction Termination:** The enzymatic reaction is stopped, often by acidification or rapid freezing.
- **Quantification:** The amount of Angiotensin I generated is quantified. This can be done using various methods, such as radioimmunoassay (RIA) or, more commonly, Liquid Chromatography-Mass Spectrometry (LC-MS) for higher specificity and accuracy.[17]
- **Data Analysis:** Renin activity is typically expressed as the rate of Angiotensin I generation over time (e.g., ng/mL/hour).[22] This assay is crucial for screening potential renin inhibitors, where the reduction in Angiotensin I generation indicates the inhibitor's potency.

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